molecular formula C12H12ClI B2889255 1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287268-68-0

1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2889255
CAS No.: 2287268-68-0
M. Wt: 318.58
InChI Key: OSOMCPCAQXCORU-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The compound features a bicyclic core with a 2-chloro-5-methylphenyl group and an iodine atom attached to the bicyclo[1.1.1]pentane framework. This structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of halogenated compounds to tricyclo[1.1.1.01,3]pentane (TCP) under mild conditions . This process can be initiated using triethylborane, which facilitates the atom-transfer radical addition (ATRA) reaction.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis. This method allows for the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . The continuous flow process offers advantages such as scalability, improved safety, and enhanced reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced with other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or chlorine atoms.

    Radical Reactions: The bicyclo[1.1.1]pentane core is prone to radical reactions due to its strained structure.

Common Reagents and Conditions:

    Triethylborane: Used as an initiator for radical reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted bicyclo[1.1.1]pentane derivative.

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and selectivity. The chlorine and iodine atoms can participate in halogen bonding, enhancing the compound’s interaction with specific targets. Additionally, the compound’s three-dimensional structure can modulate its pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and physicochemical properties. The combination of these halogens with the bicyclo[1.1.1]pentane core makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClI/c1-8-2-3-10(13)9(4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOMCPCAQXCORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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